molecular formula C4H11ClN2O2 B1430374 2-(Methoxymethoxy)ethanimidamide hydrochloride CAS No. 1797795-96-0

2-(Methoxymethoxy)ethanimidamide hydrochloride

Cat. No.: B1430374
CAS No.: 1797795-96-0
M. Wt: 154.59 g/mol
InChI Key: SDILNQNTPOUGRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Methoxymethoxy)ethanimidamide hydrochloride is a useful research compound. Its molecular formula is C4H11ClN2O2 and its molecular weight is 154.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Synthetic Chemistry Applications

  • The synthesis and characterization of novel compounds for the development of fluorescence probes and extraction agents are a primary area of interest. For example, compounds based on rhodamine and pyridine derivatives have been developed for specific metal ion detection in environmental samples and biological systems. These compounds serve as fluorescent probes due to their high selectivity and sensitivity towards certain metal ions, demonstrating the potential utility of similar compounds in analytical chemistry and sensor development (Chen et al., 2009), (Hong et al., 2012).

2. Environmental Science Applications

  • The investigation of novel solid-phase extraction (SPE) adsorbents for the recovery of environmental pollutants showcases the relevance of advanced materials in environmental remediation. For instance, TiO2 nanotubes have been explored for their potential in extracting DDT and its metabolites from water samples, highlighting the role of nanomaterials in enhancing the detection and removal of hazardous substances from the environment (Zhou et al., 2007).

3. Biochemical Interactions and Toxicology

  • Research into the metabolic pathways and toxicological effects of pesticides, such as methoxychlor, on mammalian systems illustrates the importance of understanding chemical interactions at the biological level. Studies have focused on the metabolism of such compounds and their impacts on reproductive health, offering insights into the mechanisms by which these substances exert their effects and how similar compounds might interact with biological systems (Miller et al., 2006).

Properties

IUPAC Name

2-(methoxymethoxy)ethanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2.ClH/c1-7-3-8-2-4(5)6;/h2-3H2,1H3,(H3,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDILNQNTPOUGRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOCC(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.